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molecular formula C10H8 B044059 Azulene CAS No. 275-51-4

Azulene

Cat. No. B044059
M. Wt: 128.17 g/mol
InChI Key: CUFNKYGDVFVPHO-UHFFFAOYSA-N
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Patent
US09099221B2

Procedure details

Examples of the conductive polymer monomer useful for the polymerization of the conductive polymer composite include 3,4-ethylenedioxythiophene, thiophene, aniline, pyrrole, vinylcarbazole, acetylene, pyridine, azulene, indole, phenylacetylene (to provide phenylenevinylene), 1,4-substituted benzenes (to provide phenylene), 2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene (to provide the corresponding phenylenevinylene), 2-thiophenylacetylene (to provide 2-thienylenevinylene), azines, quinones, phenylmercaptan (to provide phenylene sulfide), furan, isothianaphthene, and derivatives thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
vinylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)O1.S1C=C[CH:12]=[CH:11]1.N[C:16]1C=CC=C[CH:17]=1.N1C=CC=C1.C(C1C2NC3C(=CC=CC=3)C=2C=CC=1)=C.C#C.C1C2C(C=CC=CC=2)=CC=1.N1C2C(=CC=CC=2)C=C1.C1(C#C)C=CC=CC=1>N1C=CC=CC=1>[S:5]1[CH:4]=[CH:3][CH:7]=[C:6]1[C:11]#[CH:12].[C:4]1([SH:5])[CH:3]=[CH:7][CH:6]=[CH:17][CH:16]=1.[O:8]1[CH:7]=[CH:3][CH:1]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Four
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=CSC=C2OC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Eleven
Name
vinylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=CC=2C3=CC=CC=C3NC12
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#C
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)S
Name
Type
product
Smiles
O1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09099221B2

Procedure details

Examples of the conductive polymer monomer useful for the polymerization of the conductive polymer composite include 3,4-ethylenedioxythiophene, thiophene, aniline, pyrrole, vinylcarbazole, acetylene, pyridine, azulene, indole, phenylacetylene (to provide phenylenevinylene), 1,4-substituted benzenes (to provide phenylene), 2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene (to provide the corresponding phenylenevinylene), 2-thiophenylacetylene (to provide 2-thienylenevinylene), azines, quinones, phenylmercaptan (to provide phenylene sulfide), furan, isothianaphthene, and derivatives thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
vinylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[C:3](=[CH:4][S:5][CH:6]=2)O1.S1C=C[CH:12]=[CH:11]1.N[C:16]1C=CC=C[CH:17]=1.N1C=CC=C1.C(C1C2NC3C(=CC=CC=3)C=2C=CC=1)=C.C#C.C1C2C(C=CC=CC=2)=CC=1.N1C2C(=CC=CC=2)C=C1.C1(C#C)C=CC=CC=1>N1C=CC=CC=1>[S:5]1[CH:4]=[CH:3][CH:7]=[C:6]1[C:11]#[CH:12].[C:4]1([SH:5])[CH:3]=[CH:7][CH:6]=[CH:17][CH:16]=1.[O:8]1[CH:7]=[CH:3][CH:1]=[CH:9]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C2C=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Four
Name
1,4-substituted benzenes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2-methoxy-5-(2′-ethyl)hexyloxy-p-phenylacetylene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1OC2=CSC=C2OC1
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=CC=C1
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC=C1
Step Eleven
Name
vinylcarbazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=CC=2C3=CC=CC=C3NC12
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C#C
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(=CC=CC=C1)S
Name
Type
product
Smiles
O1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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